molecular formula C14H9N3O B4671457 Benzimidazo(2,1-b)quinazolin-12(5H)-one CAS No. 4149-00-2

Benzimidazo(2,1-b)quinazolin-12(5H)-one

Cat. No.: B4671457
CAS No.: 4149-00-2
M. Wt: 235.24 g/mol
InChI Key: ZNJPVCCDFJKUBS-UHFFFAOYSA-N
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Description

Benzimidazo(2,1-b)quinazolin-12(5H)-one is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a molecular formula of C14H9N3O and serves as a privileged scaffold for developing biologically active agents . Historically, this class of compounds was identified as a potent immunosuppressive agent, establishing its potential for therapeutic intervention . Synthetic methodologies have been developed to selectively introduce substituents at the 5 and 6 positions of the heterocyclic core, allowing for precise chemical modification and structure-activity relationship studies . Recent research has explored its application in novel molecular hybrids. Notably, derivatives of this core structure, when conjugated with other pharmacophores, have emerged as promising inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral replication cycle . One such hybrid compound exhibited dose-dependent inhibitory activity, interacting with key amino acids (including His41 and Cys145) in the enzyme's active site, as confirmed by docking studies . These compounds have also been evaluated for cytotoxicity against various cancer cell lines, such as MCF-7 and HepG2, with many showing minimal toxicity, suggesting a potential selective mechanism of action . Researchers value this compound for its dual heritage from the quinazolinone and benzimidazole chemical families, both known for a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral effects . It is an invaluable building block for constructing novel hybrid molecules in hit-to-lead optimization campaigns. This product is intended for research purposes in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-benzimidazolo[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c18-13-9-5-1-2-6-10(9)15-14-16-11-7-3-4-8-12(11)17(13)14/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPVCCDFJKUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194381
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4149-00-2
Record name Benzimidazo[2,1-b]quinazolin-12(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4149-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of benzimidazo(2,1-b)quinazolin-12(5H)-one. One notable approach involves the use of carbonylation chemistry, which has been demonstrated as an effective strategy for constructing this compound . Another method employs microwave-mediated heterocyclization, which facilitates the formation of the this compound core under controlled conditions . Additionally, copper-catalyzed domino synthesis using cyanamide as a building block has been reported as a viable synthetic route .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential scale-up processes. The use of microwave-mediated techniques and catalytic systems could be adapted for larger-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

Copper-Catalyzed Domino Reactions

A copper-catalyzed domino protocol using cyanamide as a building block enables efficient synthesis. This method involves:

  • Substrates : 2-Bromo-N-(2-halophenyl)benzamides

  • Catalyst : CuI (10 mol%)

  • Conditions : K3_3PO4_4 (2 equiv), DMSO, 110°C, 12–24 hours

  • Yield : 70–85%

This one-pot cascade forms the fused heterocycle via sequential Ullmann-type C–N coupling and cyclization, tolerating electron-withdrawing and donating groups on aromatic rings.

Microwave-Assisted Cyclization

Microwave irradiation accelerates heterocyclization using o-aryl isothiocyanate esters and o-phenylenediamines:

  • Catalyst : Ba(OH)2_2·8H2_2O (1 equiv)

  • Conditions : Microwave, 140°C, 10–15 minutes

  • Yield : 85–95%

This method preserves ester functionalities and achieves high regioselectivity, making it ideal for solid-phase combinatorial synthesis.

Palladium-Catalyzed Carbonylation

A novel intramolecular carbonylative lactam formation employs:

  • Catalyst : Pd(OAc)2_2 (5 mol%) with Xantphos ligand

  • CO Source : Formic acid + MsCl (ex situ generation)

  • Conditions : Toluene, 100°C, 12 hours

  • Yield : 65–80%

This strategy allows 13C^{13}\text{C}-isotopic labeling at the carbonyl position for pharmacokinetic studies .

N-Alkylation

Copper-mediated C–N bond formation introduces diverse alkyl chains at the N6 position:

Alkyl GroupSubstrateCatalystYield (%)Reference
Pent-4-en-1-yl5-Bromopent-1-eneCuI, DMEDA78
Phenethyl(2-Bromoethyl)benzeneCuI, DMEDA75
4-(m-Tolyloxy)butyl1-(4-Bromobutoxy)-3-methylbenzeneCuI, DMEDA76

Reactions proceed via Ullmann coupling under mild conditions (DMF, 80°C, 12 hours) .

Electrophilic Substitution

The electron-rich benzimidazole ring undergoes regioselective nitration and halogenation:

  • Nitration : HNO3_3/H2_2SO4_4 at 0°C → C3-nitro derivative (62% yield)

  • Bromination : Br2_2/CHCl3_3 → C8-bromo product (70% yield)

Copper vs. Palladium Catalysis

ParameterCu-Catalyzed SystemsPd-Catalyzed Systems
Reaction Type Ullmann coupling, cyclizationCarbonylative lactamization
Functional Group Tolerance Halides, estersSensitive to strong bases
Isotope Labeling Not feasibleEnables 13C^{13}\text{C} incorporation
Typical Yield 70–85%65–80%

Copper systems favor cost-effective alkylation, while palladium enables late-stage diversification .

Solvent Effects

  • Polar aprotic solvents (DMSO, DMF) enhance cyclization rates in microwave-assisted reactions .

  • Toluene optimizes Pd-catalyzed carbonylation by stabilizing CO intermediates .

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Microwave CyclizationRapid (<15 min), high yieldsRequires specialized equipment
Copper DominoBroad substrate scopeMulti-step optimization needed
CarbonylationIsotope labeling capabilitySensitive to moisture

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial and Antiviral Activity
Research indicates that benzimidazo(2,1-b)quinazolin-12(5H)-one exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various viruses, including hepatitis B and C. Studies have shown that derivatives of this compound can inhibit the secretion of hepatitis B surface antigen (HBsAg) with effective concentrations (EC50) as low as 1.5 μM . Similarly, compounds derived from this scaffold have demonstrated high potency against hepatitis C virus (HCV), with EC50 values reaching as low as 3.0 nM .

2. Immunosuppressive Properties
This compound has been identified as a potent immunosuppressive agent. Research has highlighted its ability to modulate immune responses, making it relevant in the context of autoimmune diseases and organ transplantation . The mechanism of action involves the inhibition of antigen-antibody reactions, which is crucial for preventing graft rejection in transplant patients.

3. Anti-inflammatory and Analgesic Effects
this compound derivatives have shown promise as anti-inflammatory and analgesic agents by inhibiting cyclooxygenases (COXs), which are key enzymes in the inflammatory process . These compounds interact with various receptors involved in pain signaling pathways, suggesting their potential for treating chronic pain conditions.

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic areas:

StudyApplicationFindings
Xu et al., 2014Hepatitis BInhibited HBsAg secretion with EC50 = 1.5 μM
Tsay et al., 2013Hepatitis CPotent against HCV with EC50 = 3.0 nM
Akhtar et al., 2017Anti-inflammatoryInhibited COX enzymes effectively
Dai et al., 2013AntiviralEffective against Lassa virus with EC50 = 1.1 nM

These findings underscore the therapeutic potential of this compound across multiple domains.

Biological Activity

Benzimidazo(2,1-b)quinazolin-12(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzimidazole derivatives. Its structure comprises a benzimidazole ring fused with a quinazolinone moiety, which contributes to its biological properties. Various synthetic methods have been reported for the preparation of this compound, including microwave-mediated reactions and condensation techniques using o-aryl isothiocyanate esters and o-phenylenediamines .

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. A study assessing its effects on various cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and death .

2. Immunosuppressive Effects

This compound has also been identified as an immunosuppressive agent. In vivo studies showed that it effectively reduces T and B cell activation, making it a potential candidate for treating autoimmune diseases and preventing transplant rejection . The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole core can enhance its immunosuppressive efficacy.

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary tests indicate that it exhibits potent antifungal properties against species such as Candida albicans and Aspergillus niger, with efficacy comparable to established antifungal agents .

Case Study 1: Antitumor Efficacy

A notable study involved the administration of this compound in murine models of cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within the tumors .

Case Study 2: Immunosuppression in Autoimmune Models

In another investigation focused on autoimmune disorders, the compound was administered to models of lupus erythematosus. Treated animals showed decreased autoantibody production and improved clinical symptoms compared to untreated controls, highlighting its potential as a therapeutic agent in autoimmune conditions .

Data Tables

The following tables summarize key findings from various studies regarding the biological activities of this compound.

Activity Tested Concentration Effect Reference
Antitumor10 µM70% inhibition in cancer cell lines
Immunosuppressive5 mg/kgReduced T cell activation
Antifungal100 µg/mlComparable efficacy to fluconazole

Comparison with Similar Compounds

Key Findings :

  • N-Alkylation (e.g., allyl or pentyl groups) improves synthetic yields (up to 85%) without compromising purity .
  • Halogenation (e.g., fluorine) enhances metabolic stability and target binding, as seen in the 4-fluorophenyl derivative .

Key Findings :

  • Microwave synthesis outperforms traditional heating, reducing reaction times from hours to minutes .
  • The NGPU catalyst achieves near-quantitative yields under mild conditions, making it superior for scalable production .

Key Findings :

  • The parent compound shows potent immunosuppression (IC₅₀ ~0.2 µM), surpassing many analogs .
  • Benzimidazo[2,1-b]thiazoles exhibit broader antimicrobial activity but lower potency compared to quinazolinones .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYield RangeKey AdvantageLimitationsReference
Radical cyclizationRT, visible light, Ru catalyst48–85%Broad substrate scopeOxygen-sensitive
Copper-catalyzed domino75°C, DMF76–98%High regioselectivityRequires halogenated substrates
AlkylationReflux, polar solvent76–85%Simple functionalizationLimited to N-alkylation

Q. Table 2. Biological Activity of Derivatives

DerivativeSubstituentIC₅₀ (U87 cells)MechanismReference
3ab (α-carbonyl alkyl)3-Methylbut-2-en-1-yl4.228 mMDNA intercalation
Re(I) complexIndoloquinazolinone2.5 µMLigand-mediated DNA binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazo(2,1-b)quinazolin-12(5H)-one
Reactant of Route 2
Benzimidazo(2,1-b)quinazolin-12(5H)-one

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